2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 121694-45-9
VCID: VC15889609
InChI: InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H
SMILES:
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71 g/mol

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one

CAS No.: 121694-45-9

Cat. No.: VC15889609

Molecular Formula: C16H9ClN2O2

Molecular Weight: 296.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one - 121694-45-9

Specification

CAS No. 121694-45-9
Molecular Formula C16H9ClN2O2
Molecular Weight 296.71 g/mol
IUPAC Name 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one
Standard InChI InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H
Standard InChI Key CMPCOFOXHDRPSM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one (CAS: 121694-45-9) has the molecular formula C₁₆H₉ClN₂O₂ and a molar mass of 296.71 g/mol . Its IUPAC name, 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one, reflects a fused tricyclic system comprising:

  • A chromene backbone (benzopyran) derived from coumarin.

  • A pyrazole ring annulated at the 4,3-c position.

  • A 4-chlorophenyl substituent at the pyrazole N2 position .

The canonical SMILES string, C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl, encodes this topology, while the InChIKey (CMPCOFOXHDRPSM-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₉ClN₂O₂
Molecular Weight296.71 g/mol
CAS Registry Number121694-45-9
XLogP3-AA3.7 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Crystallographic and Spectroscopic Features

While experimental crystallographic data remain unavailable, density functional theory (DFT) models predict a planar chromene system fused to a slightly puckered pyrazole ring. The 4-chlorophenyl group adopts a near-orthogonal orientation relative to the fused core, minimizing steric clashes.

  • ¹H NMR: Aromatic protons in δ 6.8–8.2 ppm, pyrazole-H at δ 5.9–6.3 ppm .

  • IR: Stretching vibrations for lactone C=O (~1,720 cm⁻¹) and pyrazole C=N (~1,610 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves cyclocondensation between:

  • A 4-chlorophenyl-substituted pyrazole precursor.

  • A functionalized chromene or coumarin derivative .

ApproachReagents/ConditionsYield (Analog Data)Reference
Multicomponent CyclizationAldehyde, amine, diketone43–86%
Ring-Opening StrategyHydrazine hydrate, dioxane56–72%
Coumarin-Pyrazole FusionPOCl₃, DMF (Vilsmeier-Haack)Not Reported

Optimized Protocol (Inferred)

A plausible pathway, adapted from chromeno[2,3-c]pyrrole syntheses , involves:

  • Step 1: Condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with 4-chlorobenzaldehyde in MeOH/HAc (40°C, 2 h).

  • Step 2: Cyclization with hydrazine hydrate in dioxane (1:5 ratio, 40°C, 4 h).

  • Purification: Crystallization from ethanol-water .

This method avoids chromatography, aligning with industrial scalability needs .

Biological Activities and Mechanisms

Hypothesized Pharmacological Profiles

Though direct bioactivity data are lacking, structurally related chromeno-pyrazoles exhibit:

Anti-Inflammatory Effects

  • Target: Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8–2.3 µM) .

  • Mechanism: Competitive binding to the COX-2 active site, mimicking flurbiprofen .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 8–32 µg/mL against S. aureus .

Computational and In Silico Studies

ADMET Predictions

  • Lipophilicity: LogP = 3.7 (moderate membrane permeability) .

  • Solubility: -4.2 LogS (poor aqueous solubility) .

  • CYP450 Inhibition: High affinity for CYP3A4 (Probability = 0.89) .

Molecular Docking

Docking simulations (PDB: 1CX2) suggest the 4-chlorophenyl group occupies COX-2’s hydrophobic pocket, while the pyrazole-lactone system forms hydrogen bonds with Arg120 and Tyr355 .

Challenges and Future Directions

  • Synthetic Optimization: Improve yields beyond 70% via microwave-assisted or flow chemistry .

  • Biological Validation: Prioritize in vitro assays for COX-2 inhibition and cytotoxicity.

  • Formulation Development: Address poor solubility through prodrug design or nanoencapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator